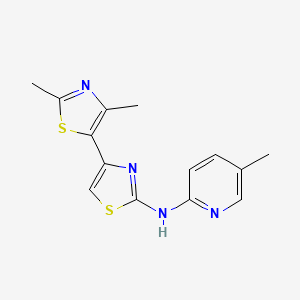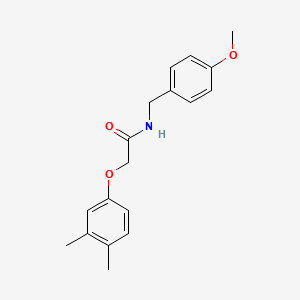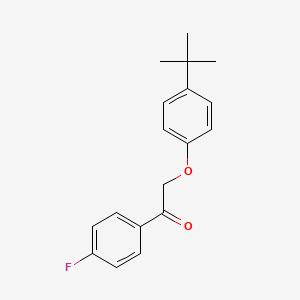![molecular formula C13H8F6N6O2 B5792892 2-[4,6-Bis(trifluoromethyl)pyrimidin-2-yl]-1-(4-nitrophenyl)guanidine](/img/structure/B5792892.png)
2-[4,6-Bis(trifluoromethyl)pyrimidin-2-yl]-1-(4-nitrophenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4,6-Bis(trifluoromethyl)pyrimidin-2-yl]-1-(4-nitrophenyl)guanidine is a complex organic compound that features a pyrimidine ring substituted with trifluoromethyl groups and a nitrophenyl group attached to a guanidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4,6-Bis(trifluoromethyl)pyrimidin-2-yl]-1-(4-nitrophenyl)guanidine typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones under acidic or basic conditions.
Introduction of Trifluoromethyl Groups: Trifluoromethyl groups are introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid in the presence of a base.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a nitrophenyl halide and a suitable nucleophile.
Formation of the Guanidine Moiety: The final step involves the reaction of the substituted pyrimidine with a guanidine derivative under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[4,6-Bis(trifluoromethyl)pyrimidin-2-yl]-1-(4-nitrophenyl)guanidine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas or metal hydrides.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are commonly used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Substituted derivatives with various functional groups replacing the trifluoromethyl groups.
Scientific Research Applications
2-[4,6-Bis(trifluoromethyl)pyrimidin-2-yl]-1-(4-nitrophenyl)guanidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.
Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.
Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2-[4,6-Bis(trifluoromethyl)pyrimidin-2-yl]-1-(4-nitrophenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance its binding affinity and specificity, while the nitrophenyl group contributes to its overall activity. The guanidine moiety plays a crucial role in stabilizing the compound’s interaction with its targets, leading to the desired biological or chemical effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4,6-Dichloropyrimidin-2-yl]-1-(4-nitrophenyl)guanidine
- 2-[4,6-Dimethylpyrimidin-2-yl]-1-(4-nitrophenyl)guanidine
- 2-[4,6-Difluoropyrimidin-2-yl]-1-(4-nitrophenyl)guanidine
Uniqueness
2-[4,6-Bis(trifluoromethyl)pyrimidin-2-yl]-1-(4-nitrophenyl)guanidine is unique due to the presence of trifluoromethyl groups, which impart distinct electronic properties and enhance its stability and reactivity compared to similar compounds. This makes it particularly valuable in applications requiring high specificity and robust performance.
Properties
IUPAC Name |
2-[4,6-bis(trifluoromethyl)pyrimidin-2-yl]-1-(4-nitrophenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F6N6O2/c14-12(15,16)8-5-9(13(17,18)19)23-11(22-8)24-10(20)21-6-1-3-7(4-2-6)25(26)27/h1-5H,(H3,20,21,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIRSGFGSBAFXEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=NC2=NC(=CC(=N2)C(F)(F)F)C(F)(F)F)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N/C(=N/C2=NC(=CC(=N2)C(F)(F)F)C(F)(F)F)/N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F6N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(3-Chlorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5792817.png)
![N-[4-(4-fluorophenyl)-5-propyl-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B5792822.png)
![2-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]-N-phenylhydrazinecarbothioamide](/img/structure/B5792830.png)


![N-[5-(TERT-BUTYL)-1,3,4-THIADIAZOL-2-YL]-3-METHYL-4-NITROBENZAMIDE](/img/structure/B5792847.png)
![N-(5-{[4-(dimethylamino)phenyl]sulfanyl}-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5792855.png)

![2-({[4-(2-oxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B5792869.png)
![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-3-(5-methyl-2-furyl)acrylamide](/img/structure/B5792871.png)
![7-[(4-chlorobenzyl)oxy]-8-(N-hydroxyethanimidoyl)-4-methyl-2H-chromen-2-one](/img/structure/B5792877.png)
![1-[(4-TERT-BUTYLPHENYL)METHYL]-2-METHYL-1H-1,3-BENZODIAZOLE](/img/structure/B5792899.png)
![N,N-DIETHYL-N-[4-(6-METHYL-1H-1,3-BENZIMIDAZOL-2-YL)PHENYL]AMINE](/img/structure/B5792907.png)
![methyl 4-[(3-methyl-2-nitrobenzoyl)amino]benzoate](/img/structure/B5792909.png)
